![molecular formula C16H8ClN3O3S3 B2585486 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 477280-63-0](/img/structure/B2585486.png)
3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are part of the larger azole group, which also includes imidazoles and oxazoles . Thiophenes, on the other hand, are five-membered aromatic compounds with four carbon atoms and one sulfur atom . Both thiazoles and thiophenes are important in medicinal chemistry, as they are found in many biologically active compounds .
Synthesis Analysis
The synthesis of thiazoles and thiophenes often involves the reaction of precursors under specific conditions . For example, arylaminothiazoles and arylidene hydrazinothiazoles have been synthesized and evaluated for their antibacterial and anti-inflammatory activities .Molecular Structure Analysis
The thiazole ring is planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . Thiophene, like thiazole, is also aromatic and its structure is considered to be a structural alert .Chemical Reactions Analysis
The chemical reactivity of thiazoles and thiophenes is determined by their molecular structure. For instance, the C-5 atom in a thiazole can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . Thiophene has similar properties .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. They can block the biosynthesis of certain bacterial lipids, which is crucial in combating microbial resistance . The nitro group in the compound could potentially enhance these properties, making it a candidate for developing new antimicrobial agents.
Antiproliferative Agents
Compounds with a thiazole nucleus have shown potential as antiproliferative agents, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7) . The presence of the benzothiophene moiety could further influence the compound’s effectiveness in inhibiting the growth of cancer cells.
Nonlinear Optical (NLO) Applications
The molecular structure of thiazole compounds has been linked to non-linear optical properties, which are important for developing new materials for photonic and optoelectronic devices . The specific substitutions in the compound could be explored for enhanced NLO properties.
Organic Synthesis Intermediates
Isothiazoles, a core structure in the compound, are valuable intermediates in organic synthesis. They can undergo various chemical transformations, leading to the synthesis of a wide range of heterocyclic compounds . This versatility makes them useful in the synthesis of complex organic molecules.
Biological Significance in Drug Design
The structural complexity of the compound, including the nitrothiophene and benzothiophene groups, makes it a significant molecule for molecular modelling and drug design . It could serve as a lead compound for the development of drugs with specific target interactions.
Antiviral Activity
Aryl- and hetaryl-substituted isothiazoles have demonstrated antiviral activity against viruses like polio . The compound , with its specific substitutions, could be researched for its efficacy against a range of viral infections.
Mechanism of Action
Target of Action
Thiazoles and thiophenes, the core structures in “3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide”, have been found in many biologically active compounds . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . .
Mode of Action
Thiazole and thiophene derivatives have been reported to interact with various biological targets, leading to a wide range of effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Thiazole and thiophene derivatives have been reported to affect a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Thiazole and thiophene derivatives have been reported to have a wide range of biological effects .
Future Directions
properties
IUPAC Name |
3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClN3O3S3/c17-13-9-3-1-2-4-11(9)26-14(13)15(21)19-16-18-10(7-25-16)12-5-8(6-24-12)20(22)23/h1-7H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNLRPXMJNMUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3,4-dimethyl-5-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoyl)thiophene-2-carboxylate](/img/structure/B2585403.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2585404.png)
![N-(4-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2585405.png)
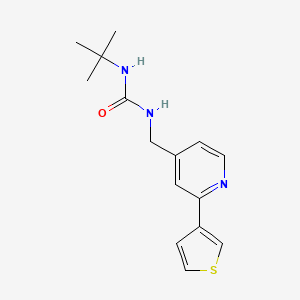
![3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2585413.png)
![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)
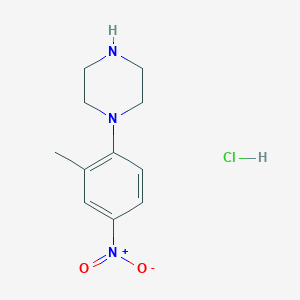
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B2585417.png)
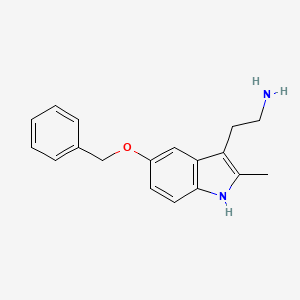
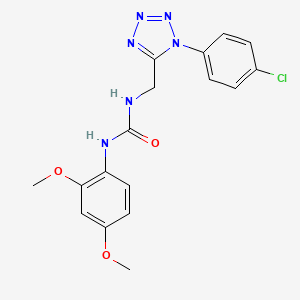
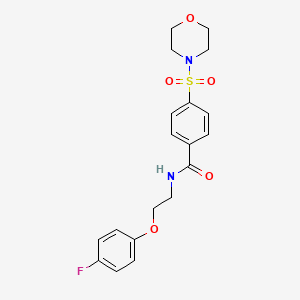
![1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazole](/img/structure/B2585422.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2585423.png)
![Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585426.png)